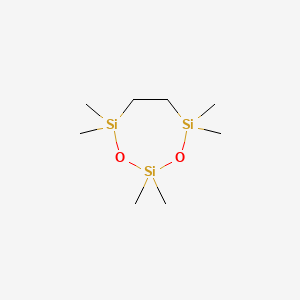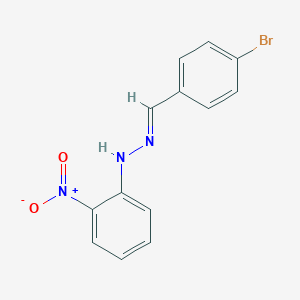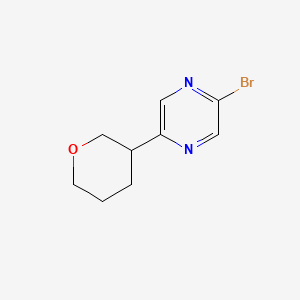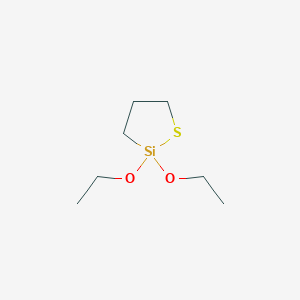
Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-]: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two benzenamine groups connected through a cyclohexylidene bridge, with additional methyl groups attached to the benzene rings. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] typically involves the reaction of 2,6-dimethylbenzenamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reduction step may involve hydrogenation using a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] is widely used in the field of organic electronics, particularly in the development of OLEDs. It serves as a hole transport material, facilitating the movement of positive charges within the device, thereby enhancing its efficiency and stability.
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and diagnostic tools.
Industry: In addition to its use in OLEDs, this compound is also investigated for its potential applications in photovoltaic cells and other optoelectronic devices. Its unique electronic properties make it a valuable material for various industrial applications.
作用機序
The primary mechanism by which Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] exerts its effects is through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) by providing a pathway with low energy barriers. This enhances the overall efficiency of devices such as OLEDs by improving charge injection and transport.
Molecular Targets and Pathways: The compound interacts with the electronic states of the device materials, particularly the highest occupied molecular orbital (HOMO) levels. By aligning its energy levels with those of the adjacent layers, it ensures efficient charge transfer and reduces energy losses.
類似化合物との比較
- Benzenamine, 4,4’-methylenebis[2,6-dimethyl-]
- Benzenamine, 4,4’-ethylenebis[2,6-dimethyl-]
- Benzenamine, 4,4’-propylenebis[2,6-dimethyl-]
Uniqueness: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] is unique due to its cyclohexylidene bridge, which imparts distinct electronic properties compared to its methylene, ethylene, and propylene analogs. The cyclohexylidene bridge provides greater rigidity and stability, enhancing its performance in electronic applications.
特性
CAS番号 |
22657-66-5 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC名 |
4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H30N2/c1-14-10-18(11-15(2)20(14)23)22(8-6-5-7-9-22)19-12-16(3)21(24)17(4)13-19/h10-13H,5-9,23-24H2,1-4H3 |
InChIキー |
JBQZRHDARGZLAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C)C2(CCCCC2)C3=CC(=C(C(=C3)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)



